4-Amino-3-(3,3-dimethylbutylamino)benzonitrile
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Overview
Description
4-Amino-3-(3,3-dimethylbutylamino)benzonitrile is an organic compound with the molecular formula C13H19N3 It is a derivative of benzonitrile, characterized by the presence of an amino group and a dimethylbutylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,3-dimethylbutylamino)benzonitrile typically involves the reaction of 4-Aminobenzonitrile with 3,3-dimethylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3,3-dimethylbutylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3-(3,3-dimethylbutylamino)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(3,3-dimethylbutylamino)benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A simpler derivative with only one amino group.
3,3-Dimethylbutylamine: The amine component used in the synthesis of the compound.
Benzonitrile: The parent compound without any amino or dimethylbutylamino groups.
Uniqueness
4-Amino-3-(3,3-dimethylbutylamino)benzonitrile is unique due to the presence of both an amino group and a dimethylbutylamino group, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-amino-3-(3,3-dimethylbutylamino)benzonitrile |
InChI |
InChI=1S/C13H19N3/c1-13(2,3)6-7-16-12-8-10(9-14)4-5-11(12)15/h4-5,8,16H,6-7,15H2,1-3H3 |
InChI Key |
SDASWVFSYYURDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
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